![molecular formula C9H6F3N3 B1584846 4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine CAS No. 33468-83-6](/img/structure/B1584846.png)
4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine
Overview
Description
“4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine” is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . These distinctive physical-chemical properties are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Chemical Reactions Analysis
TFMP derivatives are used in various chemical reactions. For example, 2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Development of Agrochemical and Pharmaceutical Compounds
This compound and its intermediates are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Pesticide Production
The agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . This compound plays a fundamental role in meeting these challenges .
Synthesis of Trifluoromethylpyridyllithiums
4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine can be used in the preparation of (trifluoromethyl)pyridyllithiums, via metalation reaction .
Synthesis of Metal-Organic Frameworks (MOFs)
This compound can be used in the synthesis of metal-organic frameworks (MOFs), which are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .
Synthesis of Methiodide Salts
4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine can be used in the synthesis of methiodide salts .
GABA A Receptor Agonists
Some compounds of the imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine core, which include 4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine, are substances with confirmed activity as GABA A receptor agonists .
Proton Pump Inhibitors
Imidazopyridines, which include 4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine, have been developed as proton pump inhibitors .
Aromatase Inhibitors
Imidazopyridines, which include 4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine, have been developed as aromatase inhibitors .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)7-5-14-8(15-7)6-1-3-13-4-2-6/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQVCTWCKFGEPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=C(N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346373 | |
Record name | 4-[5-(Trifluoromethyl)-1H-imidazol-2-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine | |
CAS RN |
33468-83-6 | |
Record name | 4-[5-(Trifluoromethyl)-1H-imidazol-2-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the inhibitory activity of 2-(4-pyridyl)-4-trifluoromethylimidazole compare to other 2-pyridylimidazoles?
A2: Research has explored a series of 2-pyridylimidazoles for their xanthine oxidase inhibitory activity. [] Among these, 2-(4-pyridyl)-4-trifluoromethylimidazole stands out as one of the most potent, exceeding the activity of standard inhibitors and several other analogs. [] This highlights the significant impact of the 4-trifluoromethyl substituent on the imidazole ring in enhancing the inhibitory potency within this specific chemical series.
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